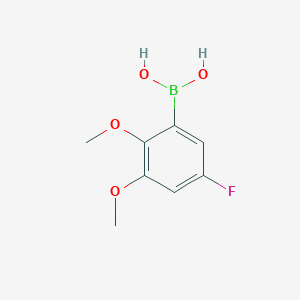
(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of science and industry. It is known for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2-Methyl-1-(m-tolyl)propan-1-one using chiral catalysts or reagents to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty products.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(m-Tolyl)propan-1-amine hydrochloride
- (S)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride
- ®-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
Uniqueness
®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry plays a crucial role.
Properties
CAS No. |
100485-65-2 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
IMVAKVFGEUFQCZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C(C)C)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


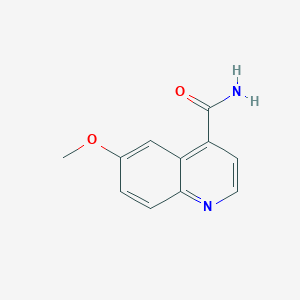
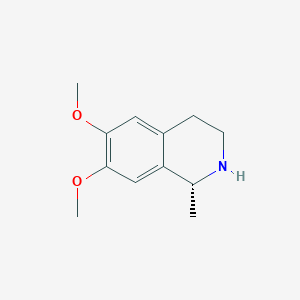
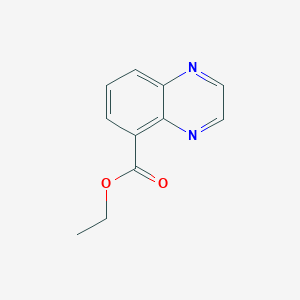
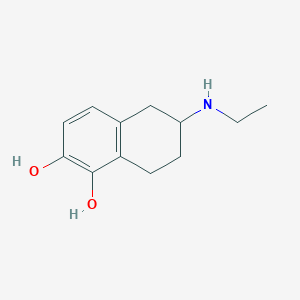



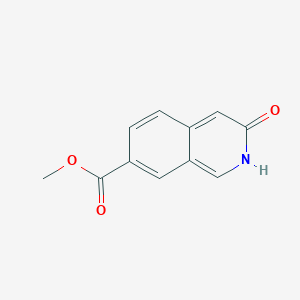
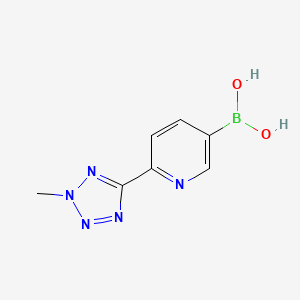
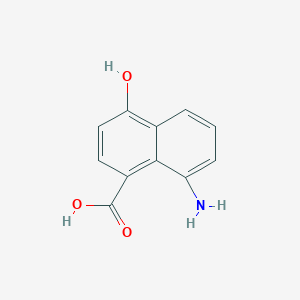
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
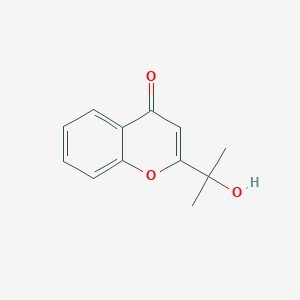
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
